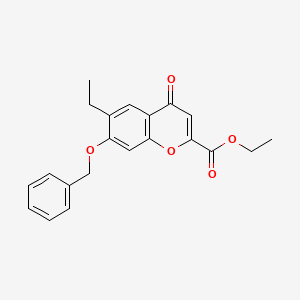
1-Octadecanoylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanoylazepan-2-one is a chemical compound with the molecular formula C24H47NO2 It is a member of the azepanone family, characterized by a seven-membered lactam ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Octadecanoylazepan-2-one can be synthesized through a multi-step process involving the reaction of octadecanoic acid with azepan-2-one. The reaction typically requires a catalyst and specific conditions to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the acylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octadecanoylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
1-Octadecanoylazepan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-octadecanoylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecanoylazepan-2-one: Characterized by its unique seven-membered lactam ring and long alkyl chain.
1-Octadecanoylpiperidine-2-one: Similar structure but with a six-membered ring.
1-Octadecanoylmorpholine-2-one: Contains a morpholine ring instead of an azepanone ring.
Uniqueness
This compound is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
5515-06-0 |
|---|---|
Formule moléculaire |
C24H45NO2 |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
1-octadecanoylazepan-2-one |
InChI |
InChI=1S/C24H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(26)25-22-19-16-18-21-24(25)27/h2-22H2,1H3 |
Clé InChI |
YFRYDYYOJIXYMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


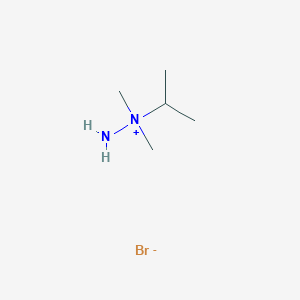
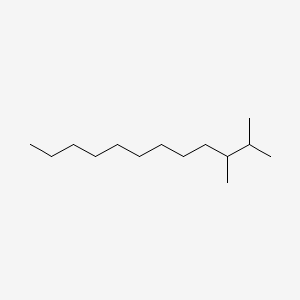
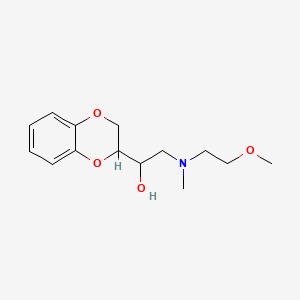
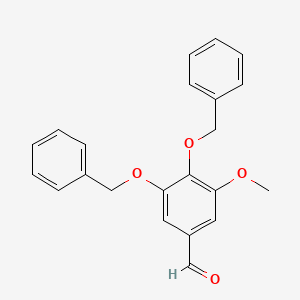
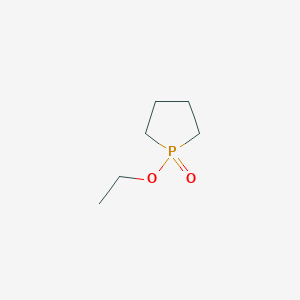
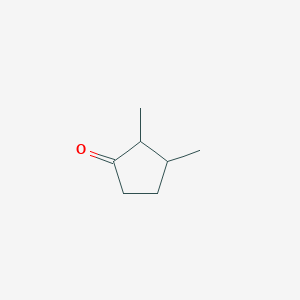
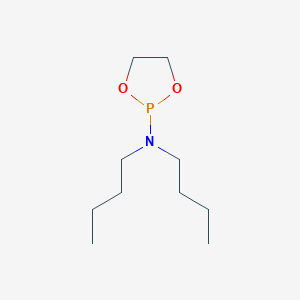
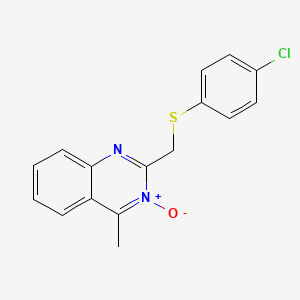
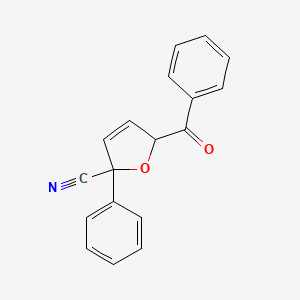
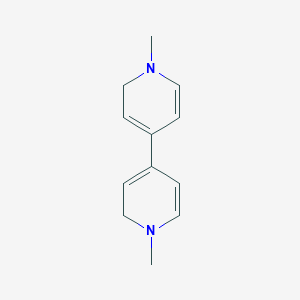
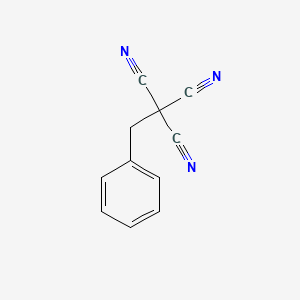
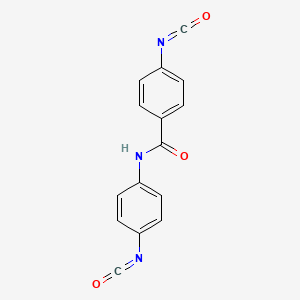
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
